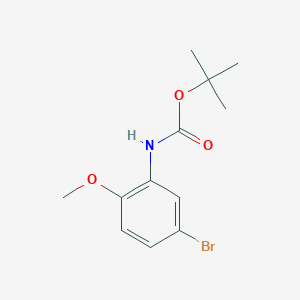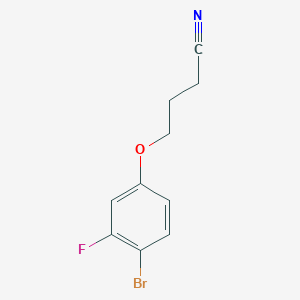
6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide is a chemical compound that belongs to the class of organic compounds known as hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which consists of a nitrogen-nitrogen double bond attached to a carbonyl group. This particular compound features a bromo and fluoro-substituted phenoxy group attached to a hexanoic acid backbone, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 6-(4-Bromo-3-fluorophenoxy)hexanenitrile: This intermediate can be prepared by reacting 4-bromo-3-fluorophenol with 6-bromohexanenitrile in the presence of a base such as potassium carbonate.
Hydrolysis of 6-(4-Bromo-3-fluorophenoxy)hexanenitrile: The nitrile group is hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Formation of this compound: The carboxylic acid is then reacted with hydrazine hydrate to form the hydrazide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form the corresponding azide or nitroso compound.
Reduction: The carbonyl group in the hydrazide can be reduced to form the corresponding amine.
Substitution: The bromo and fluoro substituents on the phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme activity and protein-ligand interactions due to its unique structural features.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The bromo and fluoro substituents on the phenoxy group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
6-(4-Bromo-3-fluorophenoxy)-hexanoic acid hydrazide can be compared with other similar compounds, such as:
6-(4-Bromo-3-fluorophenoxy)hexanenitrile: This compound is an intermediate in the synthesis of the hydrazide and shares similar structural features.
4-Bromo-3-fluorophenol: This compound is a precursor in the synthesis of the hydrazide and has similar bromo and fluoro substituents on the phenol ring.
Hexanoic acid hydrazide: This compound shares the hydrazide functional group but lacks the phenoxy substituents.
The uniqueness of this compound lies in its combination of the hydrazide functional group with the bromo and fluoro-substituted phenoxy group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
6-(4-bromo-3-fluorophenoxy)hexanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O2/c13-10-6-5-9(8-11(10)14)18-7-3-1-2-4-12(17)16-15/h5-6,8H,1-4,7,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABPBZHHIWRPGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCC(=O)NN)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(Boc-amino)methyl]cyclopentanol](/img/structure/B7939860.png)












![2-[(Boc-amino)methyl]butanoic acid](/img/structure/B7939943.png)
